molecular formula C17H20N6O4S B6542349 1-(3,4-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021263-59-1

1-(3,4-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542349
CAS No.: 1021263-59-1
M. Wt: 404.4 g/mol
InChI Key: CEBOBAMGBTWQRY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine (CAS: 1021263-59-1) is a heterocyclic compound with a molecular formula of C₁₇H₂₀N₆O₄S and a molecular weight of 404.44 g/mol . Its structure comprises a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety and a 3,4-dimethoxybenzenesulfonyl group. The compound is primarily utilized in research settings for investigating bromodomain inhibitors and related epigenetic targets, as evidenced by its structural similarity to optimized bromodomain and extraterminal (BET) inhibitors like AZD5153 .

Properties

IUPAC Name

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-26-14-4-3-13(11-15(14)27-2)28(24,25)22-9-7-21(8-10-22)17-6-5-16-19-18-12-23(16)20-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBOBAMGBTWQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, which are frequently modified to enhance binding affinity, selectivity, and pharmacokinetic properties. Below is a detailed comparison with key analogs:

AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one

  • Structural Differences: AZD5153 features a bivalent design with a methoxy-substituted triazolopyridazine and a phenoxyethyl-piperazine chain, enabling dual binding to BRD4 bromodomains. The target compound lacks the phenoxyethyl-piperazine extension but retains the triazolopyridazine core and a sulfonamide group.
  • Functional Differences: AZD5153 exhibits nanomolar potency (IC₅₀ = 2–5 nM against BRD4) due to its bivalent binding mechanism, while the target compound’s activity remains unquantified in the available literature .

3-Cyclopropyl-6-{4-[(4-Fluorophenyl)sulfonyl]-1-piperazinyl}[1,2,4]triazolo[4,3-b]pyridazine

  • Structural Differences :
    • Replaces the 3,4-dimethoxybenzenesulfonyl group with a 4-fluorobenzenesulfonyl moiety.
    • Incorporates a cyclopropyl substituent on the triazolopyridazine core.
  • Cyclopropyl substitution may reduce metabolic degradation compared to bulkier alkyl groups .

1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine Dihydrochloride

  • Structural Differences :
    • Lacks the benzenesulfonyl group entirely, simplifying the structure.
    • Features a methyl group on the triazolopyridazine ring.
  • Functional Implications :
    • The absence of the sulfonyl group likely reduces molecular weight (MW = 329.2 g/mol) and may improve solubility .
    • Methyl substitution could enhance metabolic stability but reduce target affinity compared to bulkier substituents .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Target/Activity Notable Features
Target Compound 3,4-Dimethoxybenzenesulfonyl, piperazine 404.44 Research chemical (unquantified) Potential bromodomain inhibitor scaffold
AZD5153 Methoxy-triazolopyridazine, bivalent phenoxyethyl 575.67 BRD4 (IC₅₀ = 2–5 nM) Bivalent binding, in vivo efficacy
3-Cyclopropyl-6-{4-[(4-fluorophenyl)sulfonyl} 4-Fluorobenzenesulfonyl, cyclopropyl 428.45 Bromodomain inhibition (hypothesized) Enhanced electronegativity
1-{3-Methyl-triazolo...piperazine Methyl-triazolopyridazine 329.20 Unspecified research High solubility, simplified structure

Key Research Findings and Trends

  • Substituent Impact: Sulfonyl Groups: The 3,4-dimethoxybenzenesulfonyl group in the target compound may enhance π-π stacking interactions in bromodomains compared to smaller substituents (e.g., methyl) . Bivalent vs. Monovalent Design: Bivalent compounds like AZD5153 show superior potency due to simultaneous engagement of two bromodomains, a feature absent in the monovalent target compound .
  • Pharmacokinetic Considerations :
    • Bulkier groups (e.g., dimethoxybenzenesulfonyl) may reduce solubility but improve target residence time .
    • Piperazine-linked derivatives generally exhibit balanced physicochemical properties, making them favorable for drug development .

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